molecular formula C16H16N4O6S B6503582 2-cyclopropaneamido-N-[4-(acetamidosulfonyl)phenyl]-1,3-oxazole-4-carboxamide CAS No. 1396815-24-9

2-cyclopropaneamido-N-[4-(acetamidosulfonyl)phenyl]-1,3-oxazole-4-carboxamide

Cat. No. B6503582
CAS RN: 1396815-24-9
M. Wt: 392.4 g/mol
InChI Key: OOMYGFXJRIUERQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropaneamido-N-[4-(acetamidosulfonyl)phenyl]-1,3-oxazole-4-carboxamide (CAPOC) is a novel small molecule that has been developed as a research tool to facilitate the study of various biological processes. CAPOC is a highly versatile molecule that can be used in a wide range of laboratory experiments and has been used to study a variety of biological processes, including cell proliferation, apoptosis, and signal transduction. In addition, CAPOC has been used to study the structure and function of proteins, as well as to study the effects of drugs on the body.

Scientific Research Applications

2-cyclopropaneamido-N-[4-(acetamidosulfonyl)phenyl]-1,3-oxazole-4-carboxamide has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, as well as to study the effects of drugs on the body. In addition, this compound has been used to study the effect of various drugs on cell proliferation, apoptosis, and signal transduction. Furthermore, this compound has been used to study the effects of various drugs on the body's immune system.

Mechanism of Action

Advantages and Limitations for Lab Experiments

2-cyclopropaneamido-N-[4-(acetamidosulfonyl)phenyl]-1,3-oxazole-4-carboxamide has several advantages for laboratory experiments. It is a highly versatile molecule that can be used in a wide range of laboratory experiments. In addition, this compound is relatively easy to synthesize and is stable in aqueous solutions. However, this compound is not soluble in organic solvents, and therefore cannot be used in certain types of experiments.

Future Directions

The potential applications of 2-cyclopropaneamido-N-[4-(acetamidosulfonyl)phenyl]-1,3-oxazole-4-carboxamide are numerous, and there are many areas in which further research is needed. For example, further research is needed to determine the effects of this compound on other enzymes and proteins, as well as to determine the potential therapeutic applications of this compound. In addition, further research is needed to determine the effects of this compound on other biological processes, such as cell proliferation and signal transduction. Finally, further research is needed to determine the potential toxicological effects of this compound.

Synthesis Methods

2-cyclopropaneamido-N-[4-(acetamidosulfonyl)phenyl]-1,3-oxazole-4-carboxamide can be synthesized via a novel two-step reaction involving the condensation of 2-cyclopropaneamido-N-[4-(acetamidosulfonyl)phenyl]-1,3-oxazole-4-carboxylic acid (2-cyclopropaneamido-N-[4-(acetamidosulfonyl)phenyl]-1,3-oxazole-4-carboxamideA) and 4-amino-2-methoxy-benzaldehyde (AMB). The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine, at room temperature. The reaction yields this compound in a yield of approximately 90%.

properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O6S/c1-9(21)20-27(24,25)12-6-4-11(5-7-12)17-15(23)13-8-26-16(18-13)19-14(22)10-2-3-10/h4-8,10H,2-3H2,1H3,(H,17,23)(H,20,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMYGFXJRIUERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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